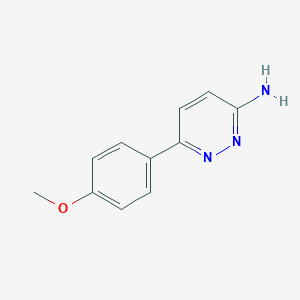

6-(4-Methoxyphenyl)pyridazin-3-amine

説明

Overview of Heterocyclic Compounds in Medicinal Chemistry and Organic Synthesis

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the fields of medicinal chemistry and organic synthesis. openmedicinalchemistryjournal.comijnrd.org It is estimated that over 85% of all biologically active chemical compounds feature a heterocyclic ring, underscoring their profound importance in drug design and development. openmedicinalchemistryjournal.com These structures are integral to a wide array of natural products, including vitamins, hormones, and antibiotics. openmedicinalchemistryjournal.comiipseries.org

In medicinal chemistry, heterocycles serve as crucial pharmacophores, the portions of a molecule responsible for its biological activity. researchgate.net Their structural diversity and the ability to engage in various intermolecular interactions, such as hydrogen bonding and pi-stacking, make them ideal for targeting a wide range of biological macromolecules. blumberginstitute.org The introduction of heteroatoms like nitrogen, oxygen, and sulfur into a cyclic framework imparts unique physicochemical properties that are distinct from their carbocyclic counterparts. openmedicinalchemistryjournal.com This allows for the fine-tuning of properties like solubility, lipophilicity, and metabolic stability, which are critical for the development of effective therapeutic agents. nih.govnih.gov

Significance of Pyridazine (B1198779) Core in Drug Discovery and Agrochemicals

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery and agrochemical research. nih.govresearchgate.netscholarsresearchlibrary.com Its unique arrangement of nitrogen atoms results in a high dipole moment and robust hydrogen-bonding capabilities, which are advantageous for drug-target interactions. nih.gov The pyridazine core has been identified as a key component in a multitude of biologically active molecules with a wide range of therapeutic applications. researchgate.netrjptonline.org

Derivatives of pyridazine have demonstrated a remarkable array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and cardiovascular effects. researchgate.netresearchgate.netnih.govsarpublication.com For instance, the 3-aminopyridazine (B1208633) scaffold is present in approved drugs such as the monoamine oxidase inhibitor Minaprine. nih.gov In the realm of agrochemicals, pyridazine derivatives have been successfully developed as herbicides, fungicides, and insecticides. researchgate.net The versatility of the pyridazine nucleus allows for its use as a bioisosteric replacement for other aromatic rings, offering a strategy to modulate the biological activity and physicochemical properties of a lead compound. nih.gov

Historical Context of Pyridazine Derivatives Research

The study of pyridazine and its derivatives dates back to the 19th century. scholarsresearchlibrary.com Early research focused on the fundamental synthesis and characterization of this heterocyclic system. Over the decades, the growing understanding of structure-activity relationships has propelled pyridazine chemistry to the forefront of medicinal and agricultural research. researchgate.net A significant milestone in the history of pyridazine research was the discovery of the diverse biological activities associated with its derivatives, leading to a surge in synthetic efforts to create novel pyridazine-based compounds. scholarsresearchlibrary.comrjptonline.org The development of modern synthetic methodologies, including cross-coupling reactions, has further expanded the accessibility and diversity of pyridazine derivatives available for screening and development. researchgate.net

Current Trends in Pyridazine-Based Chemical Entities

Contemporary research on pyridazine-based compounds is characterized by several key trends. There is a strong and ongoing focus on the development of pyridazine derivatives as anticancer agents, with numerous studies exploring their potential to inhibit various cancer-related targets. researchgate.netnih.gov Another significant area of investigation is the use of pyridazines in the design of inhibitors for specific enzymes, such as phosphodiesterases (PDEs), which are implicated in a variety of diseases. researchgate.net

Furthermore, the unique electronic properties of the pyridazine ring are being exploited in the field of materials science for the development of novel organic semiconductors and optical materials. researchgate.netliberty.edu The synthesis of complex, fused heterocyclic systems incorporating the pyridazine ring is also a prominent trend, aiming to explore new chemical space and identify compounds with enhanced biological activity and selectivity. researchgate.netresearchgate.net A notable example of a pyridazine derivative that has been utilized in research is 6-(4-Methoxyphenyl)pyridazin-3-amine, which serves as a key intermediate in the synthesis of selective GABA-A receptor antagonists like SR 95103. medchemexpress.comcaymanchem.comcaymanchem.com

The following tables present detailed research findings on this compound and related compounds, illustrating the practical applications of pyridazine chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁N₃O | caymanchem.com |

| Molecular Weight | 201.2 g/mol | caymanchem.com |

| CAS Number | 4776-87-8 | caymanchem.com |

| Appearance | Crystalline solid | caymanchem.com |

| Purity | ≥98% | caymanchem.com |

| λmax | 274 nm | caymanchem.com |

| InChI Key | PCPMUYYPWJFHEQ-UHFFFAOYSA-N | caymanchem.com |

Table 1: Physicochemical Properties of this compound

| Application | Description | Reference |

| GABA-A Receptor Antagonist | Acts as a selective and competitive antagonist of the GABA-A receptor. | medchemexpress.comcaymanchem.com |

| Synthetic Intermediate | Used in the synthesis of SR 95103, a potent GABA-A receptor antagonist. | medchemexpress.com |

| Research Tool | Employed in neuroscience research to study the function of the GABAergic system. | bertin-bioreagent.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-(4-methoxyphenyl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-7-11(12)14-13-10/h2-7H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPMUYYPWJFHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547973 | |

| Record name | 6-(4-Methoxyphenyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4776-87-8 | |

| Record name | 6-(4-Methoxyphenyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 4 Methoxyphenyl Pyridazin 3 Amine and Its Derivatives

Advanced Synthetic Routes to the Pyridazine (B1198779) Core

The formation of the pyridazine ring is a critical step in the synthesis of 6-(4-methoxyphenyl)pyridazin-3-amine. Several advanced methods are employed to construct this diazine system.

A foundational approach to pyridazine synthesis involves the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) hydrate. raco.cat This method is effective for creating the dihydropyridazine (B8628806) ring, which can then be oxidized to the aromatic pyridazine. For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone was achieved through the Friedel-Crafts acylation of o-cresyl methyl ether with succinic anhydride, followed by cyclization of the resulting γ-keto acid with hydrazine hydrate. raco.cat The resulting pyridazinone can be a precursor for further functionalization.

1,4-diketones are also valuable precursors for synthesizing various heterocycles, including pyridazines, through reactions like the Paal–Knorr synthesis. acs.org The synthesis of these 1,4-dicarbonyl compounds can be achieved through methods such as the Stetter reaction. acs.org For example, novel arenoxy-substituted 1,4-diketones have been synthesized with good yields via an intermolecular Stetter reaction, and these can subsequently be cyclized to form pyridazine derivatives. acs.org

| Precursor Type | Reagent | Key Transformation | Resulting Core |

| γ-keto acid | Hydrazine hydrate | Cyclization | 4,5-dihydropyridazinone raco.cat |

| 1,4-diketone | Hydrazine hydrate | Paal-Knorr synthesis | Pyridazine acs.org |

Nucleophilic substitution reactions are a powerful tool for introducing various functional groups onto the pyridazine ring, particularly at positions activated by electron-withdrawing groups or containing a good leaving group like a halogen. acs.org The carbon-halogen bond in halopyridazines is susceptible to attack by nucleophiles. chemguide.co.uklibretexts.org For example, a chloro-substituted pyridazine can react with benzylamine (B48309) to yield a 3-benzylamino-pyridazine derivative. raco.cat Similarly, treatment of a chloropyridazine with sodium methoxide (B1231860) can introduce a methoxy (B1213986) group. google.comprepchem.com The reactivity of halogens on the pyridazine ring allows for the sequential introduction of different substituents.

The synthesis of 3-hydrazinopyridazin-6-one has been accomplished by reacting 3,6-dichloropyridazine (B152260) with hydrazine. koreascience.kr This highlights the utility of nucleophilic substitution in creating key intermediates for more complex pyridazine derivatives.

Directed ortho-metallation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.netnih.govuwindsor.ca In the context of pyridazines, a directing group can guide the deprotonation by a strong base, such as lithium diisopropylamide (LDA) or a TMP (2,2,6,6-tetramethylpiperidyl) based reagent, to a specific ortho position. researchgate.netuwindsor.ca This generates a metalated intermediate that can then be quenched with an electrophile to introduce a new substituent. While direct C-H functionalization of pyridines often favors the 2- or 4-positions, DoM provides a route to other substitution patterns. researchgate.net The regioselectivity of metalation on pyridazines can be influenced by the choice of base and the presence of Lewis acids. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions in Pyridazine Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are particularly valuable for the synthesis of aryl- and vinyl-substituted pyridazines.

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for forming carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgyoutube.com This reaction is instrumental in synthesizing 6-aryl-substituted pyridazines. nih.gov For example, 6-chloro-5-dialkylaminopyridazinone can be coupled with various arylboronic acids using a palladium catalyst to produce 6-aryl-5-dialkylaminopyridazinones in moderate to good yields, often accelerated by microwave irradiation. nih.gov The choice of palladium catalyst and ligands, such as those based on bulky, electron-rich phosphines, is crucial for achieving high efficiency, especially with less reactive aryl chlorides. libretexts.org The reaction is tolerant of a wide range of functional groups and has been successfully applied in the synthesis of complex molecules and industrially important compounds. rsc.orgnih.gov

| Reactant 1 (Pyridazine derivative) | Reactant 2 (Boron derivative) | Catalyst System | Product Type |

| 6-Chloropyridazinone derivative | Arylboronic acid | Pd catalyst (e.g., with SPhos) | 6-Arylpyridazinone nih.gov |

| O-Aryl carbamate/sulfamate | Arylboronic acid | NiCl2(PCy3)2 | Biaryl nih.gov |

| Aryl Halide | Pyridyl boronate | Pd catalyst | Azabiaryl nih.gov |

The Stille reaction provides another powerful method for C-C bond formation by coupling an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orglibretexts.org The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org Stille coupling is known for its broad scope, and a variety of aryl, vinyl, and acyl halides can be used as electrophiles. libretexts.org It has been employed in the synthesis of complex heterocyclic systems. libretexts.orgnih.gov While effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org

The Sonogashira coupling is the go-to reaction for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org This reaction proceeds under mild conditions and has found extensive use in the synthesis of complex molecules. wikipedia.orgacs.org Copper-free Sonogashira protocols have also been developed, expanding its applicability, including in biological systems. organic-chemistry.orgnih.gov In pyridazine synthesis, the Sonogashira reaction can be used to introduce alkynyl substituents, which can serve as versatile handles for further transformations.

Specific Synthetic Pathways for this compound

Two primary routes have been established for the synthesis of the title compound, each utilizing a different key precursor.

A prominent and efficient method for the synthesis of this compound involves the Suzuki-Miyaura cross-coupling reaction. This pathway utilizes the commercially available or readily synthesized 3-amino-6-chloropyridazine (B20888) and 4-methoxyphenylboronic acid as the coupling partners. The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base. researchgate.net

Microwave irradiation has been shown to significantly enhance the efficiency of this transformation, leading to high yields in short reaction times. rsc.orgresearchgate.net For instance, the reaction of 3-amino-6-chloropyridazine with 4-methoxyphenylboronic acid using a palladium catalyst and a base under microwave irradiation can produce 3-amino-6-(4-methoxyphenyl)pyridazine in excellent yields. researchgate.net The synthesis of the starting material, 3-amino-6-chloropyridazine, can be achieved through the mono-amination of 3,6-dichloropyridazine with an ammonia (B1221849) solution, also under microwave conditions. rsc.orgresearchgate.net

Table 1: Microwave-Assisted Suzuki Coupling for the Synthesis of 3-Amino-6-(4-methoxyphenyl)pyridazine researchgate.net

| Entry | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Reaction Time (Microwave) | Yield (%) |

| 1 | 3-Amino-6-chloropyridazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (1.5 equiv) | EtOH/H₂O (4:1) | 10 min | 94 |

This method is highly versatile and tolerates a wide range of functional groups on the boronic acid partner, allowing for the synthesis of a diverse library of 6-aryl-3-aminopyridazines. researchgate.net

An alternative synthetic approach involves the use of 3-chloro-6-(4-methoxyphenyl)pyridazine (B28087) as a key intermediate. chemsynthesis.comuni.luchemicalregister.com This intermediate can be synthesized through methods such as the Suzuki coupling of 3,6-dichloropyridazine with 4-methoxyphenylboronic acid, followed by the introduction of the amino group at the 3-position.

The conversion of 3-chloro-6-(4-methoxyphenyl)pyridazine to this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. masterorganicchemistry.com In this reaction, the chlorine atom at the 3-position of the pyridazine ring is displaced by an amino group. This can be accomplished by reacting the chloro-intermediate with a source of ammonia, such as aqueous or alcoholic ammonia, or with other amine nucleophiles. The reaction may require elevated temperatures and pressures, and the use of a catalyst is sometimes employed to facilitate the substitution. The reactivity of the chloropyridazine is enhanced by the electron-withdrawing nature of the pyridazine ring nitrogens. masterorganicchemistry.comnih.gov

Microwave-Assisted Synthetic Approaches to Pyridazine Derivatives

Microwave irradiation has emerged as a powerful tool in the synthesis of pyridazine derivatives, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and often improved product purity. researchgate.netnih.govmdpi.com The application of microwave energy can efficiently drive a variety of reactions used to construct and functionalize the pyridazine ring.

For the synthesis of this compound and its analogs, microwave assistance has been successfully applied to several key steps. As mentioned previously, both the initial amination of 3,6-dichloropyridazine and the subsequent Suzuki-Miyaura cross-coupling are significantly accelerated under microwave conditions. rsc.orgresearchgate.net Furthermore, microwave heating has been employed for the synthesis of various other pyridazine-containing heterocyclic systems, demonstrating its broad applicability in this area of chemical synthesis. thieme-connect.de The efficient energy transfer and rapid heating provided by microwaves can overcome activation barriers and drive reactions to completion in a fraction of the time required by traditional methods.

Derivatization Strategies for Aminopyridazine Scaffolds

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship studies. Derivatization can occur at the exocyclic amino group, the pyridazine ring, or the methoxyphenyl moiety.

A common derivatization strategy involves the N-alkylation of the 3-amino group. For instance, 3-amino-6-(4'-methoxyphenyl)pyridazine can be selectively N(2)-alkylated with various alkyl halides under microwave irradiation. researchgate.net This reaction proceeds efficiently and provides a straightforward route to a range of N-substituted derivatives.

Table 2: Microwave-Assisted N(2)-Alkylation of 3-Amino-6-(4'-methoxyphenyl)pyridazine researchgate.net

| Entry | Alkylating Agent (R-X) | Product | Yield (%) |

| 1 | Ethyl chloroacetate | Ethyl 2-(6-(4-methoxyphenyl)pyridazin-3-ylamino)acetate | 84 |

| 2 | Ethyl bromoacetate | Ethyl 2-(6-(4-methoxyphenyl)pyridazin-3-ylamino)acetate | 95 |

| 3 | Propyl bromoacetate | Propyl 2-(6-(4-methoxyphenyl)pyridazin-3-ylamino)acetate | 93 |

| 4 | Butyl bromoacetate | Butyl 2-(6-(4-methoxyphenyl)pyridazin-3-ylamino)acetate | 96 |

Other derivatization strategies include acylation or sulfonylation of the amino group to form the corresponding amides and sulfonamides. Additionally, the pyridazine ring itself can be further functionalized. For example, if the synthesis starts with a pyridazinone precursor, various substituents can be introduced at different positions on the ring before its conversion to the final aminopyridazine. researchgate.netnih.govkoreascience.kr These derivatization approaches are crucial for fine-tuning the physicochemical and biological properties of the lead compound.

Computational and Spectroscopic Characterization in Research

Computational Chemistry and Molecular Modeling

Computational methods have become indispensable tools in modern chemical research, offering a way to predict and rationalize the properties of molecules like "6-(4-Methoxyphenyl)pyridazin-3-amine". These in silico approaches provide a theoretical framework for interpreting experimental data and guiding the design of new compounds.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. For pyridazine (B1198779) derivatives, DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, are employed to optimize the molecular structure and determine the most stable conformation. researchgate.netnih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from techniques like X-ray crystallography. researchgate.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through DFT. researchgate.net The HOMO-LUMO energy gap is a key parameter that provides insights into the molecule's chemical reactivity and stability. researchgate.net A larger energy gap generally indicates higher stability and lower reactivity. researchgate.net For similar triazole compounds, the HOMO is often localized on the phenyl rings, while the LUMO is distributed over the triazole ring, suggesting that the HOMO-LUMO transition involves an intramolecular charge transfer. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netrrsociology.ru In the context of "this compound" and its derivatives, docking studies are crucial for understanding their interactions with biological targets, such as receptors and enzymes. researchgate.netrrsociology.rurrpharmacology.ru For instance, derivatives of this compound have been docked into the active sites of various receptors, including metabotropic glutamate (B1630785) receptors (mGluR) and ionotropic NMDA receptors, to evaluate their potential as modulators of these targets. rrsociology.rurrpharmacology.ruresearchgate.net

These studies help to identify key amino acid residues within the receptor's binding pocket that interact with the ligand. researchgate.net The binding energy, often calculated in kcal/mol, provides an estimate of the affinity of the compound for the receptor. rrsociology.rurrpharmacology.ru For example, docking studies on related pyridazine derivatives have predicted binding energies ranging from -5.0 to -11.6 kcal/mol for different glutamate receptor subtypes. rrpharmacology.ruresearchgate.net The visualization of these interactions allows researchers to understand the structure-activity relationships and to rationally design more potent and selective compounds. researchgate.netrrsociology.ru

In silico methods are extensively used in the early stages of drug discovery for target identification and lead optimization. researchgate.netnih.govnih.gov For compounds like "this compound", these computational approaches can predict various properties, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.gov By evaluating these properties computationally, researchers can prioritize which compounds to synthesize and test in vitro, thereby saving time and resources. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, another in silico method, aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This can help in optimizing the lead compound to improve its potency and selectivity. nih.gov For instance, in silico evaluation of related pyridazinone derivatives has been used to guide the synthesis of potent vasodilating agents. nih.gov

Spectroscopic Elucidation of Molecular Structures

Spectroscopic techniques are fundamental for the characterization of newly synthesized compounds, providing direct evidence of their molecular structure.

Infrared (IR) spectroscopy is a widely used technique to identify the functional groups present in a molecule. libretexts.orgmasterorganicchemistry.com The IR spectrum of a compound shows absorption bands at specific wavenumbers (cm⁻¹) corresponding to the vibrations of different chemical bonds. researchgate.netnist.gov

For "this compound," the IR spectrum would be expected to show characteristic absorption bands for the various functional groups present in its structure. These include:

N-H stretching: The amine group (-NH₂) would typically show one or two bands in the region of 3300-3500 cm⁻¹. libretexts.org

C-H stretching: Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methoxy (B1213986) group would appear just below 3000 cm⁻¹.

C=N and C=C stretching: The pyridazine ring contains both C=N and C=C bonds, which would give rise to absorption bands in the 1400-1650 cm⁻¹ region.

C-O stretching: The aryl ether linkage (Ar-O-CH₃) would exhibit a strong absorption band, typically in the range of 1200-1275 cm⁻¹ for the asymmetric stretch and around 1020-1075 cm⁻¹ for the symmetric stretch. researchgate.net

N-N stretching: The stretching vibration of the N-N bond within the pyridazine ring would also contribute to the fingerprint region of the spectrum.

The precise positions of these bands can provide valuable information about the molecular environment and conformation of the compound.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| Amine (N-H stretch) | 3300-3500 |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | <3000 |

| C=N / C=C stretch | 1400-1650 |

| Aryl C-O stretch | 1200-1275 (asymmetric), 1020-1075 (symmetric) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for confirming the covalent structure of this compound by probing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H-NMR: The proton NMR spectrum provides definitive information about the number and arrangement of protons in the molecule. In a study by Tandon et al., the ¹H-NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The observed chemical shifts (δ) and coupling constants (J) are consistent with the assigned structure, showing distinct signals for the protons on the pyridazine and methoxyphenyl rings. bldpharm.com The data confirms the substitution pattern and the integrity of the core structure. bldpharm.com

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

|---|---|---|---|---|

| 7.88 | Doublet (d) | 8.8 | 2H, Aromatic Protons (Methoxyphenyl) | bldpharm.com |

| 7.73 | Doublet (d) | 9.2 | 1H, Pyridazine Proton | bldpharm.com |

| 7.00 | Doublet (d) | 8.8 | 2H, Aromatic Protons (Methoxyphenyl) | bldpharm.com |

| 6.81 | Doublet (d) | 9.2 | 1H, Pyridazine Proton | bldpharm.com |

¹³C-NMR: While ¹³C-NMR is a standard method for identifying the carbon framework of a molecule, specific, published experimental data for the ¹³C chemical shifts of this compound could not be located in the reviewed scientific literature. This technique would be used to identify all 11 unique carbon atoms in the structure, including the characteristic signal for the methoxy group (-OCH₃) carbon, and the distinct signals for the carbon atoms of the pyridazine and phenyl rings.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is employed to determine the molecular weight of this compound and to corroborate its elemental composition. The technique provides a mass-to-charge ratio (m/z) that confirms the identity of the compound.

The molecular formula of the compound is C₁₁H₁₁N₃O, which corresponds to a precise molecular weight. caymanchem.com In mass spectrometry, this is typically observed as the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺). High-resolution mass spectrometry (HRMS) would further confirm the elemental composition with a high degree of accuracy.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₁N₃O | caymanchem.com |

| Molecular Weight | 201.22 g/mol | caymanchem.com |

| Expected [M+H]⁺ Peak (m/z) | ~202.23 |

X-Ray Crystallography for Solid-State Structure Analysis

Although spectroscopic methods confirm the connectivity of atoms, single-crystal X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of molecules in the solid state. This analysis reveals precise bond lengths, bond angles, and the crucial non-covalent interactions that dictate the crystal packing. As of this writing, a published crystal structure for this compound was not found in the surveyed literature. However, analysis of closely related aminopyridazine structures allows for a scientifically-grounded discussion of the key structural features that would be determined.

Hydrogen Bonding Interactions and Motifs

The presence of an amine group (-NH₂) as a hydrogen bond donor and multiple nitrogen atoms in the pyridazine ring as acceptors makes hydrogen bonding a dominant interaction in the solid state. It is highly probable that the molecules would form intermolecular N-H···N hydrogen bonds. In many similar 2-aminopyrimidine (B69317) and 3-aminopyridazine (B1208633) structures, these interactions lead to the formation of robust, centrosymmetric dimers, often characterized by an R²₂(8) ring motif. This specific motif is a common and stabilizing feature in the crystal engineering of nitrogen-containing heterocycles.

Advanced Applications and Future Research Directions

Pyridazines in Material Science and Optoelectronics

The electron-deficient nature of the pyridazine (B1198779) ring makes it a compelling component in the design of materials for optoelectronic applications. mdpi.com This intrinsic property is beneficial for creating donor-acceptor type materials, which are fundamental to the operation of various organic electronic devices. nih.gov

Pyridazine derivatives have emerged as promising materials for Organic Light Emitting Diodes (OLEDs), particularly in the development of emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). mdpi.comnih.gov The TADF mechanism allows for the efficient conversion of triplet excitons into singlet excitons, which can then radiatively decay to produce light, significantly enhancing the internal quantum efficiency of OLEDs. nih.gov

The electron-accepting character of the pyridazine core, combined with various electron-donating moieties, allows for the tuning of the photophysical properties of the resulting molecules. nih.gov For instance, pyridazine-based TADF emitters have been synthesized that demonstrate high photoluminescence quantum yields and fast reverse intersystem crossing rates. frontiersin.orgresearchgate.net An OLED device incorporating a pyridazine derivative with a phenoxazine (B87303) donor moiety achieved an external quantum efficiency of over 5.8%, confirming the effective utilization of triplet excitons via the TADF mechanism. nih.govresearchgate.net

Furthermore, pyridazine-based compounds have been investigated as host materials in phosphorescent OLEDs (PhOLEDs). frontiersin.org The high triplet energies of some pyridazine derivatives make them suitable for hosting phosphorescent emitters, preventing back energy transfer from the guest to the host and ensuring efficient light emission. mdpi.com

Below is a table summarizing the performance of select pyridazine-based OLEDs:

| Donor Moiety | Acceptor Core | Emission Color | Maximum External Quantum Efficiency (EQEmax) | Device Application |

| Phenoxazine | Pyridazine | - | > 5.8% | TADF Emitter |

| 9,9-dimethyl-9,10-dihydroacridine | Pyridazine | Bluish-Green | - | TADF Emitter |

| Carbazole | Pyridazine | Green | 5.7% | Phosphorescent Host |

| Carbazole | Pyridazine | Blue | - | Phosphorescent Host |

This table is for illustrative purposes and represents a selection of reported data.

The electron-withdrawing nature of the pyridazine moiety is also advantageous for applications in organic photovoltaic cells (OPVs). In OPVs, a donor-acceptor architecture is crucial for efficient charge separation and transport. Pyridazine derivatives can function as the electron acceptor component in these systems. researchgate.net

Research has focused on synthesizing novel pyridazine-based monomers and polymers for use in bulk heterojunction solar cells. researchgate.net For example, new aromatic compounds with a pyridazine core have been synthesized and tested in organic solar cells, with initial studies showing power conversion efficiencies of up to 0.5% for a 1.0 cm² active area. researchgate.net

Furthermore, fused heterocyclic systems incorporating pyridazine, such as researchgate.netrsc.orgnih.govthiadiazolo[3,4-d]pyridazine, have been explored as internal acceptors in D-A-π-A organic sensitizers for dye-sensitized solar cells (DSSCs). nih.govmdpi.com While the initial power conversion efficiencies were modest, these studies have provided valuable insights into the structure-property relationships of these materials, paving the way for the design of more efficient sensitizers. nih.govmdpi.com

Key parameters of some pyridazine-based materials for photovoltaic applications are highlighted in the table below:

| Material Type | Application | Highest Occupied Molecular Orbital (HOMO) Level | Lowest Unoccupied Molecular Orbital (LUMO) Level | Power Conversion Efficiency (PCE) |

| Conjugated Polymer | Organic Solar Cell | Optimized | Optimized | up to 0.5% |

| D-A-π-A Organic Sensitizer | Dye-Sensitized Solar Cell | - | - | Low |

This table presents a summary of findings from initial studies.

While research into pyridazine-based chemiluminescent materials is an emerging field, the inherent electronic properties of the pyridazine ring suggest potential applications. Chemiluminescence arises from the emission of light from a chemical reaction that produces an electronically excited species. The electron-accepting nature of pyridazine could be utilized in the design of novel luminophores for chemiluminescent systems. Imidazo[1,2-a]pyrazin-3(7H)-one compounds are a related class of nitrogen-containing heterocycles that have been studied for their bioluminescent and chemiluminescent properties. nih.gov

The development of materials with significant nonlinear optical (NLO) properties is crucial for applications in photonics and optoelectronics, including optical signal processing and optical limiting. ias.ac.in Third-order NLO materials are of particular interest due to their intensity-dependent refractive index. ias.ac.in

The donor-π-acceptor (D-π-A) molecular design is a common strategy for creating organic NLO materials. ias.ac.in The electron-withdrawing pyridazine ring can serve as an effective acceptor in such systems. Theoretical studies, often employing Density Functional Theory (DFT), have been used to investigate the NLO properties of pyridazine derivatives. ias.ac.inacs.org These computational methods help in understanding the relationship between molecular structure and hyperpolarizability, a key parameter for NLO activity, and can guide the synthesis of new materials with enhanced NLO responses. ias.ac.in Research on related nitrogen-containing heterocycles like pyrazine has shown that the arrangement of donor and acceptor substituents can significantly influence the NLO response. rsc.org

Pyridazine Derivatives as Ligands in Catalysis

The presence of two adjacent nitrogen atoms makes the pyridazine ring an excellent coordinating agent for metal ions. researchgate.net This property has led to the extensive use of pyridazine derivatives as ligands in coordination chemistry and catalysis. researchgate.net The ability to form stable complexes with a variety of transition metals is a key feature of these ligands. rsc.org

Pyridazine-based ligands have been employed in the development of catalysts for various organic transformations. For instance, a dinuclear Ru(II) complex with a pyridazine-based N-heterocyclic carbene ligand has demonstrated excellent catalytic activity in the oxidation of alkenes to diketones. acs.org The design of tridentate pyridazine ligands has also been explored, offering interesting coordinating abilities for the development of new catalysts. researchgate.net

Role in Supramolecular Chemistry

In supramolecular chemistry, non-covalent interactions are utilized to construct large, well-organized molecular assemblies. The pyridazine ring, with its distinct electronic and structural features, plays a significant role in the formation of these supramolecular architectures. rsc.org The ability of the nitrogen atoms to participate in hydrogen bonding and metal coordination, coupled with the potential for π-π stacking interactions, makes pyridazine a versatile building block. nih.gov

Pyridazine-based oligomers have been shown to self-assemble into helical structures that can form supramolecular nanochannels through intermolecular π-stacking. rsc.org These nanochannels have demonstrated the ability to recognize and transport alkali ions. rsc.org Furthermore, N-substituted pyridazines have been investigated as building blocks for creating diverse crystal packing arrangements, influenced by substituent and steric effects. rsc.org The multiple coordination sites offered by the pyridazine nitrogen atoms have been exploited to create polynuclear coordination assemblies with topologies such as grids and helices. rsc.org

Pyridazines in Agrochemical Applications

The pyridazine ring is a recognized pharmacophore not only in medicine but also in the agrochemical industry. wikipedia.org Derivatives of pyridazine are utilized for a wide range of applications, including as fungicides, plant virucides, and plant growth regulators. bibliomed.orgresearchgate.net Their significance is particularly notable in the development of herbicides and insecticides, where the pyridazine scaffold has been successfully incorporated into several commercial products. researchgate.netliberty.edu

Pyridazine-based compounds constitute an important class of herbicides, with several derivatives commercialized for weed control. wikipedia.org Research has shown that specific structural features are crucial for their herbicidal activity. For instance, studies on 4-(3-Trifluoromethylphenyl)pyridazine derivatives revealed that a substituted phenoxy group at the 3-position of the pyridazine ring, along with an electron-withdrawing group on the para-position of a linked benzene (B151609) ring, was essential for high herbicidal efficacy. nih.gov Some compounds in this series demonstrated excellent bleaching and herbicidal activities at application rates as low as 7.5 grams per hectare. nih.gov

A key target for pyridazine herbicides is the enzyme Phytoene (B131915) desaturase (PDS), which is critical in carotenoid biosynthesis in plants. acs.org Norflurazon is a commercial pyridazine herbicide that functions by inhibiting PDS. acs.org More recent research, employing a scaffold-hopping strategy, has led to the development of new pyridazine derivatives targeting this enzyme. One such compound, 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide, exhibited potent pre-emergence and post-emergence herbicidal activity against various weeds, proving superior to existing herbicides in some tests. acs.org Another example is the thiocarbonate derivative, Pyridate, which is used as a post-emergent herbicide to control triazine-resistant broadleaf weeds by inhibiting photosystem II. wikipedia.orgresearchgate.net

| Compound/Class | Target/Mechanism of Action | Application | Efficacy Example |

| Norflurazon | Phytoene desaturase (PDS) inhibitor | Commercial bleaching herbicide | Controls various weeds by inhibiting carotenoid biosynthesis. acs.org |

| Pyridate | Photosystem II inhibitor | Post-emergent herbicide | Effective against triazine-resistant dicotyledonous weeds. wikipedia.orgresearchgate.net |

| 4-(3-Trifluoromethylphenyl)pyridazine derivatives | Bleaching activity | Experimental herbicide | Excellent activity at doses of 7.5 g/ha. nih.gov |

| 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide | Phytoene desaturase (PDS) inhibitor | Experimental herbicide | 100% inhibition of Echinochloa crus-galli and Portulaca oleracea at 100 µg/mL. acs.org |

The pyridazine scaffold is also integral to the development of insecticides. liberty.edu The commercial pesticide Pyridaben, for example, features this heterocyclic core. researchgate.net Synthetic efforts have yielded novel pyridazine derivatives with significant insecticidal potential. In one study, derivatives synthesized from starting materials like benzilmonohydrazone and diethyl malonate displayed good insecticidal activity against the housefly (Musca domestica) and the pea aphid (Macrosiphum pisi) in preliminary tests. bibliomed.org The versatility of the pyridazine ring allows for the incorporation of other bioactive moieties, such as 1,3,4-thiadiazole and 1,3,4-oxadiazole, to generate compounds with moderate to good insecticidal properties. bibliomed.org While research into pyridine-based insecticides is extensive, demonstrating activity against pests like Aphis craccivora and Mythimna separata, the continued exploration of the pyridazine isostere remains a promising avenue for discovering new crop protection agents. nih.govnih.gov

Development of Novel Therapeutic Agents based on 6-(4-Methoxyphenyl)pyridazin-3-amine Scaffold

The 3-aminopyridazine (B1208633) pharmacophore is a privileged structure in medicinal chemistry, forming the core of drugs like the antidepressant Minaprine and the potent GABAA receptor antagonist Gabazine (SR-95531). researchgate.net The this compound scaffold, in particular, serves as a valuable starting point for the synthesis of diverse and biologically important molecules. Its unique physicochemical properties—including robust hydrogen-bonding capacity and low potential for cytochrome P450 inhibition—make it an attractive template for drug design. researchgate.netnih.govresearchgate.net Future research is focused on leveraging this scaffold to create next-generation therapeutic agents with enhanced selectivity and efficacy.

A primary challenge in drug development is maximizing the on-target activity of a compound while minimizing its interactions with other biological molecules, which can lead to unwanted side effects. For the this compound scaffold, several strategies are being employed to enhance selectivity.

One key approach is the development of extensive compound libraries through structural modification. Microwave-enhanced synthesis protocols have enabled the rapid and efficient creation of 2,3,6-trisubstituted pyridazine derivatives. researchgate.net Specifically, the selective N(2)-alkylation of 3-amino-6-(4-methoxyphenyl)pyridazine allows for the introduction of a wide variety of substituents. researchgate.net This chemical diversification enables a systematic exploration of the structure-activity relationship (SAR), where researchers can fine-tune the molecule's properties to optimize its interaction with the intended biological target and reduce off-target binding.

Furthermore, leveraging the inherent properties of the pyridazine ring is a rational design strategy. The ring's polarity and low lipophilicity can be advantageous in creating drugs with better safety profiles, including reduced interaction with the cardiac hERG potassium channel, a common source of cardiotoxicity. nih.gov Bioisosteric replacement, where a part of the molecule is replaced with a chemical group that has similar physical or chemical properties, is another established strategy to refine pharmacological profiles and enhance selectivity. nih.gov By carefully modifying the conformational alignment and hydrogen bonding patterns of the scaffold, it is possible to improve its fit and binding affinity for the target enzyme or receptor. researchgate.net

| Strategy | Rationale | Example Application |

| Chemical Diversification | Systematic exploration of structure-activity relationships (SAR) to optimize on-target activity. | Microwave-assisted synthesis and selective N(2)-alkylation of the 3-amino-6-(4-methoxyphenyl)pyridazine core to create a library of diversified analogs. researchgate.net |

| Leveraging Physicochemical Properties | Utilize the inherent low lipophilicity and polarity of the pyridazine ring to improve safety and pharmacokinetic profiles. | Designing molecules with reduced potential for off-target effects like CYP450 inhibition or hERG channel binding. nih.gov |

| Bioisosteric Replacement | Modify the scaffold with structurally similar groups to enhance target specificity and reduce unwanted interactions. | Replacing a functional group with a bioisostere to improve the pharmacological properties of a lead compound. nih.gov |

| Conformational Tuning | Modifying the molecule to achieve an optimal conformation for binding to the target active site. | Altering substituents to control intramolecular hydrogen bonding and overall molecular shape for better enzyme interaction. researchgate.net |

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antibiotics with novel mechanisms of action. mdpi.com The pyridazine scaffold is being actively investigated as a source of new antimicrobial agents. researchgate.net Derivatives of this core have demonstrated potent activity against a range of pathogens, including multidrug-resistant strains.

For instance, novel pyridazinone derivatives have been screened against methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii, with some compounds exhibiting significant antibacterial activity with low minimum inhibitory concentration (MIC) values. mdpi.com Other studies have reported new pyridazine compounds with strong antibacterial effects against Gram-negative bacteria like Escherichia coli, showing greater potency than the conventional antibiotic chloramphenicol in some cases. researchgate.netdntb.gov.ua

The development of therapeutic agents from the this compound scaffold offers a promising strategy to combat resistance. By creating a diverse library of derivatives, researchers can screen for compounds that circumvent existing resistance mechanisms. researchgate.net Molecular docking studies have shown that pyridazine-based compounds can achieve high binding affinities for essential microbial protein targets, suggesting their potential as lead candidates for developing next-generation antimicrobial drugs to address this urgent medical need. researchgate.net

Combination therapy, the use of multiple therapeutic agents to treat a single disease, is a cornerstone of modern medicine, particularly in oncology and infectious disease. This approach can lead to synergistic effects, reduced dosages and associated toxicities, and a lower likelihood of developing drug resistance.

Given the broad spectrum of biological activities reported for pyridazine derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, there is a strong rationale for exploring their use in combination therapies. researchgate.netslideshare.net A novel pyridazine-based anticancer agent developed from the this compound scaffold could potentially be combined with existing chemotherapeutic drugs or targeted immunotherapies. Such a combination could attack cancer cells through multiple pathways, potentially leading to improved treatment outcomes and overcoming resistance to single-agent therapies. Similarly, a new pyridazine antimicrobial could be paired with an existing antibiotic to enhance its efficacy against resistant pathogens. While specific studies on combination therapies involving this exact scaffold are an area for future research, the chemical versatility and diverse bioactivity of pyridazines make this a logical and promising direction for therapeutic development. researchgate.net

Investigation into Broader Biological Activities and Targets

While this compound is recognized as a GABA-A receptor antagonist and a key intermediate in the synthesis of other selective GABA-A antagonists like SR 95531, the broader 3-amino-6-arylpyridazine family exhibits a remarkable spectrum of biological activities. chemicalbook.comcaymanchem.com Research into analogous structures has unveiled potential applications far beyond GABAergic modulation, suggesting new avenues of investigation for the title compound and its derivatives.

Derivatives of the 3-amino-6-arylpyridazine scaffold have shown promise in several therapeutic areas, including the treatment of obesity, neurodegenerative diseases, and inflammatory pain. mdpi.comresearchgate.net For instance, certain analogs have been identified as selective cannabinoid type 2 (CB2) receptor agonists, a target of significant interest for anti-inflammatory and analgesic therapies. Furthermore, the related pyridazinone ring system has been found in potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways. The structural similarity of this compound to these active molecules warrants investigation into its potential effects on these and other targets.

The versatility of the pyridazine core is further highlighted by studies on related compounds that have demonstrated anticancer, antimicrobial, antioxidant, and even aphicidal (insecticidal) properties. mdpi.comresearchgate.netnih.govnih.gov This wide range of activities underscores the potential for discovering novel therapeutic applications for this compound through systematic screening and target identification studies.

| Scaffold/Derivative Family | Reported Biological Activity | Potential Molecular Target(s) |

|---|---|---|

| 6-Aryl-pyridazin-3-amines | GABA-A Antagonism, Anti-obesity, Neuroprotection, Anti-inflammatory | GABA-A Receptors, CB2 Receptors |

| Pyridazinones | Anti-inflammatory, Anticancer, Anticonvulsant | p38 MAP Kinase, GABA Transmission Facilitators |

| [6-(3-pyridyl)pyridazin-3-yl]amides | Insecticidal (Aphicidal) | Not specified |

| Pyrazolo[3,4-d]pyridazines | Anti-inflammatory, Neuroprotective | iNOS, COX-2 |

Advancements in Synthetic Methodologies for Scalable Production

The translation of a compound from a laboratory curiosity to a viable therapeutic or research tool hinges on the availability of efficient, scalable, and cost-effective synthetic methods. For 6-aryl-pyridazin-3-amines, including this compound, significant progress has been made in developing robust synthetic routes that overcome the limitations of traditional methods.

One of the most promising advancements is the use of an inverse electron-demand aza-Diels-Alder reaction. organic-chemistry.orgacs.orgrsc.orgchemrxiv.orgthieme-connect.com This methodology involves the reaction of 1,2,3-triazines with 1-propynylamines to produce 6-aryl-pyridazin-3-amines with high regioselectivity and in high yields. organic-chemistry.org Crucially, this reaction proceeds under neutral, metal-free conditions, which is advantageous for scalability as it avoids the cost and potential product contamination associated with metal catalysts. organic-chemistry.org The efficiency of this reaction on a gram scale has been demonstrated, highlighting its potential for large-scale industrial production. organic-chemistry.orgacs.orgrsc.orgchemrxiv.orgthieme-connect.com

Another innovative approach is the Diaza-Wittig reaction, which provides a versatile strategy for accessing pyridazine derivatives from 1,3-diketones. rsc.orgnih.govrsc.org This method allows for significant variation of substituents on the pyridazine ring. nih.gov Recent refinements have led to an improved and safer procedure, further enhancing its applicability for scalable synthesis. nih.gov These modern synthetic strategies represent a significant step forward, enabling the broader scientific community to access these valuable compounds for further research and development.

| Methodology | Key Features | Advantages for Scalability |

|---|---|---|

| Aza-Diels-Alder Reaction | High regioselectivity; High yields; Broad substrate compatibility. organic-chemistry.org | Metal-free, neutral conditions; Cost-effective; Sustainable; Proven on gram scale. organic-chemistry.org |

| Diaza-Wittig Reaction | Versatile starting materials (1,3-diketones); Allows for diverse substitutions. rsc.orgnih.govrsc.org | Improved and safer procedures developed; Attractive for novel fused derivatives. nih.gov |

Predictive Modeling for Pharmacokinetic and Pharmacodynamic Profiles

In modern drug discovery, in silico methods are indispensable for predicting a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties early in the development process. nih.govnih.gov These computational models help to prioritize candidates with favorable drug-like characteristics, reducing the time and cost associated with failed late-stage trials. audreyli.com For compounds like this compound and its derivatives, predictive modeling is crucial for forecasting their absorption, distribution, metabolism, and excretion (ADME) profiles. semanticscholar.orgimedpub.comnih.gov

Computational tools are routinely used to evaluate pyridazine derivatives against established criteria for drug-likeness, such as Lipinski's "rule-of-five". nih.gov Models can predict key ADME parameters including Caco-2 permeability (an indicator of intestinal absorption), plasma protein binding, and potential for crossing the blood-brain barrier. imedpub.commdpi.com Furthermore, toxicity prediction models can flag potential liabilities, such as inhibition of key metabolic enzymes or other off-target effects, guiding the design of safer analogs. audreyli.com

Beyond ADME, more sophisticated PK/PD models are being developed to link a drug's concentration over time with its pharmacological effect. nih.govnih.gov These mathematical models can simulate the entire time course of a drug's action, helping to optimize dosing regimens and predict clinical efficacy from preclinical data. nih.gov Recently, machine learning and artificial intelligence frameworks have emerged as powerful tools for predicting PK profiles directly from a compound's chemical structure, offering the potential to rapidly screen virtual libraries of pyridazine derivatives for candidates with optimal pharmacokinetic behavior. nih.govbiorxiv.org These predictive technologies are essential for guiding the rational design and development of the next generation of pyridazine-based therapeutics. youtube.com

| Parameter Category | Specific Parameter | Significance in Drug Development |

|---|---|---|

| Absorption | Caco-2 Permeability | Predicts intestinal absorption and oral bioavailability. |

| Lipophilicity (e.g., LogP) | Influences absorption, distribution, and membrane permeability. | |

| Distribution | Volume of Distribution (Vd) | Indicates the extent of drug distribution in body tissues versus plasma. nih.gov |

| Metabolism | Cytochrome P450 Inhibition | Predicts potential for drug-drug interactions. audreyli.com |

| Excretion | Clearance (CL) | Measures the rate at which a drug is removed from the body. nih.gov |

Q & A

(Basic) What are the established synthetic routes for 6-(4-Methoxyphenyl)pyridazin-3-amine?

Methodological Answer:

The synthesis typically involves cross-coupling reactions. A validated approach includes:

Sonogashira Coupling : Reacting 6-ethynylpyridazin-3-amine with 4-iodo-1-methoxybenzene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper iodide (CuI) in a degassed THF/diisopropylamine mixture .

Cyclization : Subsequent treatment with NaNO₂/HCl under controlled pH to form the pyridazine ring.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the final product.

Key Considerations : Optimize reaction time (24–48 hrs) and temperature (60–80°C) to avoid byproducts.

(Basic) How is the molecular structure of this compound characterized?

Methodological Answer:

Structural validation employs:

- X-ray Crystallography : Resolve bond lengths (e.g., C-N: 1.34 Å) and dihedral angles (pyridazine-methoxyphenyl: ~15°) .

- Spectroscopy :

- Software : SHELX for refinement and ORTEP-3 for graphical representation .

(Basic) What are the primary biological targets and pharmacological profiles of this compound?

Methodological Answer:

- Primary Target : GABAA receptor antagonism (IC₅₀: 1.2 µM in rat cortical neurons) .

- Secondary Targets : Preliminary data suggest kinase inhibition (e.g., FGFR4 at 10 µM) via ATP-binding site competition .

- Assay Protocols :

| Pharmacological Profile | Data |

|---|---|

| GABAA antagonism (IC₅₀) | 1.2 µM |

| Aqueous solubility (pH 7.4) | 0.12 mg/mL |

| LogP | 2.8 (calculated) |

(Advanced) How do structural modifications at the 4-methoxyphenyl or pyridazine positions influence bioactivity?

Methodological Answer:

- Substituent Effects :

- Methodology :

(Advanced) How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?

Methodological Answer:

Contradictions arise from:

- Assay Conditions : Differences in cell lines (primary neurons vs. transfected HEK293) or buffer ionic composition .

- Compound Purity : HPLC purity >98% required; trace solvents (e.g., DMSO) may artifactually modulate activity.

Resolution Strategies :

Standardize Protocols : Use identical cell lines (e.g., CHO-K1 for consistency) and control for solvent effects.

Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from ≥3 independent studies .

(Advanced) What computational strategies are effective for predicting off-target interactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (GROMACS) to assess binding stability over 100 ns .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors at pyridazine-NH₂) using Schrödinger Phase .

- Druggability Prediction : SwissADME to estimate blood-brain barrier permeability (BOILED-Egg model: CNS+ predicted) .

(Advanced) How can the pharmacokinetic profile of this compound be optimized for in vivo studies?

Methodological Answer:

- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH at meta position) to reduce LogP from 2.8 to 1.5, enhancing solubility .

- Prodrug Design : Acetylate the amino group to improve oral bioavailability (tested in murine models) .

- Metabolic Stability : Co-administer CYP450 inhibitors (e.g., ketoconazole) to extend t₁/₂ in hepatic microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。